

# The Y4 Receptor: A Pivotal Hub in Metabolic Disease Regulation

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

The Neuropeptide Y (NPY) system, a complex network of peptides and receptors, plays a critical role in regulating energy homeostasis. Among its components, the Y4 receptor (Y4R), a G-protein coupled receptor (GPCR), has emerged as a key player in the intricate signaling pathways that govern appetite, energy expenditure, and glucose metabolism. Predominantly activated by its endogenous ligand, Pancreatic Polypeptide (PP), the Y4 receptor presents a promising therapeutic target for metabolic disorders such as obesity and diabetes. This technical guide provides a comprehensive overview of the Y4 receptor's role in metabolic disease, detailing its signaling mechanisms, the quantitative effects of its modulation, and the experimental protocols used to elucidate its function.

## Introduction to the Y4 Receptor and its Ligand

The Y4 receptor is a member of the NPY receptor family, which also includes Y1, Y2, and Y5 receptors in humans.[1] While NPY and Peptide YY (PYY) can bind to other Y receptors with high affinity, Pancreatic Polypeptide (PP) is the preferential endogenous ligand for the Y4 receptor.[2] PP is released from the endocrine pancreas, specifically from F cells in the islets of Langerhans, in response to food intake.[3] This postprandial release of PP and subsequent activation of Y4 receptors initiate a cascade of signals that contribute to satiety and the regulation of energy balance.



## **Y4 Receptor Signaling Pathways**

The Y4 receptor, like other GPCRs, transduces extracellular signals into intracellular responses through its interaction with heterotrimeric G proteins. Upon activation by PP, the Y4 receptor can couple to different G protein subtypes, primarily Gαi/o and Gαq, leading to the modulation of distinct downstream signaling cascades.[4]

## Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized signaling pathway for the Y4 receptor involves its coupling to inhibitory G proteins of the Gαi/o family.[4] This interaction leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[5] The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins involved in metabolism and gene expression.[4]



Click to download full resolution via product page

**Figure 1:** Y4R-mediated Gαi/o signaling pathway.

## Gαq-Mediated Pathway: Activation of Phospholipase C

In certain cellular contexts, the Y4 receptor has also been shown to couple to G proteins of the Gqq family.[4] Activation of Gqq stimulates phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[7] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein



kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction.[4]



Click to download full resolution via product page

**Figure 2:** Y4R-mediated Gαq signaling pathway.

# Quantitative Effects of Y4 Receptor Modulation on Metabolic Parameters

The activation of Y4 receptors has demonstrable effects on food intake and body weight. These effects have been quantified in both animal models and human studies.

# **Effects of Y4 Receptor Agonists**



| Agonist                            | Species                     | Dose                  | Route of<br>Administr<br>ation | Effect on<br>Food<br>Intake                           | Effect on<br>Body<br>Weight                         | Referenc<br>e |
|------------------------------------|-----------------------------|-----------------------|--------------------------------|-------------------------------------------------------|-----------------------------------------------------|---------------|
| Pancreatic<br>Polypeptid<br>e (PP) | Human                       | 10<br>pmol/kg/mi<br>n | Intravenou<br>s                | 21.8% reduction in energy intake at a buffet lunch    | 25.3% reduction in cumulative 24-hour energy intake | [3][8]        |
| Pancreatic<br>Polypeptid<br>e (PP) | Human                       | 5<br>pmol/kg/mi<br>n  | Intravenou<br>s                | 11% reduction in energy intake                        | Not<br>reported                                     | [2][9]        |
| Pancreatic Polypeptid e (mPP)      | Mouse                       | 0.03-30<br>nmol       | Intraperiton<br>eal            | Dose-<br>dependent<br>decrease                        | Not<br>reported                                     | [10]          |
| BVD-74D                            | Mouse<br>(Normal<br>Diet)   | 1 mg/kg               | Not<br>specified               | Significant<br>decrease<br>at 20 min<br>and 1 h       | Significant<br>decrease                             | [4][9][11]    |
| BVD-74D                            | Mouse<br>(Normal<br>Diet)   | 10 mg/kg              | Not<br>specified               | Significant<br>decrease<br>at 1, 2, 4,<br>8, and 24 h | Significant<br>decrease                             | [4][9][11]    |
| BVD-74D                            | Mouse<br>(High-Fat<br>Diet) | 10 mg/kg              | Not<br>specified               | Significant<br>decrease<br>at 1, 2, and<br>4 h        | Not<br>reported                                     | [4][9]        |
| BVD-74D                            | Mouse<br>(FLS-<br>ob/ob)    | 10 mg/kg              | Not<br>specified               | Significant<br>decrease<br>at 2 and 4<br>h            | Not<br>reported                                     | [4][9]        |



| PP                                |       |                        |                     | Dose-                           |                 |         |
|-----------------------------------|-------|------------------------|---------------------|---------------------------------|-----------------|---------|
| Analogs<br>([P3]PP,<br>[K13Pal]PP | Mouse | 25, 75, 200<br>nmol/kg | Intraperiton<br>eal | dependent<br>suppressio<br>n of | Not<br>reported | [1][12] |
| )                                 |       |                        |                     | appetite                        |                 |         |

## **Metabolic Phenotype of Y4 Receptor Knockout Mice**

Studies on mice lacking the Y4 receptor (Y4R-/-) have provided valuable insights into its physiological role. However, the metabolic phenotype can vary depending on the genetic background, age, and sex of the mice.



| Mouse Strain                            | Age                   | Sex           | Key Metabolic<br>Phenotypes                                                                           | Reference |
|-----------------------------------------|-----------------------|---------------|-------------------------------------------------------------------------------------------------------|-----------|
| Mixed C57BL/6-<br>129/SvJ<br>background | 4-16 weeks            | Male          | Lower body weight, reduced white adipose tissue mass, decreased 24-h food intake.                     | [13][14]  |
| Mixed C57BL/6-<br>129/SvJ<br>background | 4-16 weeks            | Female        | Lower body<br>weight at 4<br>weeks.                                                                   | [13][14]  |
| Not specified                           | 27 weeks<br>(average) | Female        | Weighed more than wild-type mice, with no significant change in cumulative daily food intake.         | [15][16]  |
| Not specified                           | Not specified         | Not specified | Lean phenotype with lower body weight.                                                                | [3]       |
| Y2-/-Y4-/- double<br>knockout           | Not specified         | Male          | Reduced body<br>weight compared<br>to control, but<br>significantly<br>increased 24-h<br>food intake. | [8][14]   |

# **Key Experimental Protocols**

The following sections outline the general methodologies for key experiments used to study the Y4 receptor's function and signaling.

## c-Fos Immunohistochemistry for Neuronal Activation

## Foundational & Exploratory





This technique is used to identify neurons that are activated in response to a stimulus, such as the administration of a Y4 receptor agonist. The c-Fos protein is an immediate early gene product and its expression is rapidly induced in activated neurons.

#### Protocol Outline:

- Animal Perfusion and Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
   Brains are extracted and post-fixed in 4% PFA overnight, then cryoprotected in a sucrose solution.
- Sectioning: Brains are sectioned coronally (typically 30-50 μm) using a cryostat or vibratome.
- Immunostaining:
  - Blocking: Sections are incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.
  - Primary Antibody Incubation: Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
  - Secondary Antibody Incubation: After washing, sections are incubated with a fluorescentlylabeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.
  - Counterstaining and Mounting: Sections are counterstained with a nuclear stain like DAPI and mounted on slides with an anti-fade mounting medium.
- Imaging and Analysis: Stained sections are imaged using a fluorescence or confocal microscope. The number of c-Fos positive cells in specific brain regions is quantified.





Click to download full resolution via product page

**Figure 3:** Experimental workflow for c-Fos immunohistochemistry.



## In Situ Hybridization for mRNA Expression

In situ hybridization (ISH) is used to detect and localize specific mRNA sequences within cells and tissues, providing information on gene expression patterns. This is particularly useful for examining the expression of neuropeptides like POMC and orexin in hypothalamic neurons following Y4 receptor modulation.

#### Protocol Outline:

- Probe Preparation: Radiolabeled or fluorescently labeled antisense RNA probes complementary to the target mRNA (e.g., POMC, orexin) are synthesized.
- Tissue Preparation: Brain tissue is sectioned as described for immunohistochemistry.
- Hybridization:
  - Pre-hybridization: Sections are treated to permeabilize the tissue and reduce non-specific binding.
  - Hybridization: Sections are incubated with the labeled probe in a hybridization buffer at an optimized temperature to allow the probe to anneal to the target mRNA.
- Washing: Sections are washed under stringent conditions to remove unbound and nonspecifically bound probes.
- Detection:
  - Radiolabeled probes: Sections are coated with photographic emulsion and exposed for a period of time. The silver grains indicate the location of the mRNA.
  - Fluorescently labeled probes (FISH): The fluorescent signal is detected directly using fluorescence microscopy.
- Analysis: The distribution and abundance of the target mRNA are analyzed in specific brain regions.

## **Radioligand Binding Assay for Receptor Affinity**



This assay is used to determine the binding affinity (Kd) and density (Bmax) of ligands to the Y4 receptor.

#### **Protocol Outline:**

- Membrane Preparation: Cell membranes expressing the Y4 receptor are isolated from cultured cells or tissue homogenates.
- Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., <sup>125</sup>I-PP) at various concentrations (for saturation binding) or with a fixed concentration of radiolabeled ligand and varying concentrations of an unlabeled competitor ligand (for competition binding).
- Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
- Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the Kd and Bmax (for saturation assays) or the IC50 and Ki (for competition assays).[16][17][18]

## **Conclusion and Future Directions**

The Y4 receptor plays a significant and complex role in the regulation of metabolic processes. Its activation by pancreatic polypeptide leads to a reduction in food intake and body weight, making it an attractive target for the development of anti-obesity therapeutics. The signaling pathways downstream of the Y4 receptor, involving both the inhibition of cAMP production and the activation of the PLC pathway, offer multiple avenues for pharmacological intervention.

Future research should focus on further dissecting the tissue-specific signaling of the Y4 receptor and identifying the precise neuronal circuits through which it exerts its effects on energy homeostasis. The development of highly selective and potent small-molecule Y4 receptor agonists and antagonists will be crucial for translating our understanding of Y4 receptor biology into effective treatments for metabolic diseases. Moreover, exploring the potential for synergistic effects by co-targeting the Y4 receptor with other metabolic pathways



holds promise for developing more efficacious and personalized therapies for obesity and diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Novel enzyme-resistant pancreatic polypeptide analogs evoke pancreatic beta-cell rest, enhance islet cell turnover, and inhibit food intake in mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. IHC\_cFOS+Parvalbumin [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Na/K-ATPase Tethers Phospholipase C and IP3 Receptor into a Calcium-regulatory Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of Y2 and Y4 Receptors on Adiposity and Bone Mass Revealed in Double Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory effects of Y4 receptor agonist (BVD-74D) on food intake PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse pancreatic polypeptide modulates food intake, while not influencing anxiety in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel enzyme-resistant pancreatic polypeptide analogs evoke pancreatic beta-cell rest, enhance islet cell turnover, and inhibit food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]



- 15. Evidence from knockout mice for distinct implications of neuropeptide-Y Y2 and Y4 receptors in the circadian control of locomotion, exploration, water and food intake PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioligand binding assays and their analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay Creative Bioarray [dda.creative-bioarray.com]
- To cite this document: BenchChem. [The Y4 Receptor: A Pivotal Hub in Metabolic Disease Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856568#role-of-y4-receptor-in-metabolic-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com